Pentane-1,5-diamine;2,4,6-trinitrophenol
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Overview
Description
Pentane-1,5-diamine;2,4,6-trinitrophenol is a compound that combines the properties of two distinct chemical entities: pentane-1,5-diamine and 2,4,6-trinitrophenolIt is a diamine with a straight-chain pentane core and amino substituents at positions 1 and 5 It is known for its explosive properties and is used in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentane-1,5-diamine: This compound can be synthesized from 1,5-dichloropentane, glutarodinitrile, or glutaraldehyde.
2,4,6-Trinitrophenol: This compound can be prepared by sulfonating phenol with concentrated sulfuric acid, followed by nitration with nitric acid or a nitrate salt.
Industrial Production Methods
Industrial production of pentane-1,5-diamine involves the catalytic hydrogenation of glutarodinitrile. For 2,4,6-trinitrophenol, the industrial process involves the nitration of phenol using a mixture of sulfuric and nitric acids under controlled conditions to ensure safety and maximize yield .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Pentane-1,5-diamine can undergo oxidation to form various oxidation products, including aldehydes and carboxylic acids.
Reduction: 2,4,6-Trinitrophenol can be reduced to form aminophenols under specific conditions.
Substitution: Both compounds can undergo substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation of Pentane-1,5-diamine: Forms aldehydes and carboxylic acids.
Reduction of 2,4,6-Trinitrophenol: Forms aminophenols.
Substitution of 2,4,6-Trinitrophenol: Forms various substituted nitrophenols.
Scientific Research Applications
Pentane-1,5-diamine and 2,4,6-trinitrophenol have diverse applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and as reagents in various chemical reactions.
Biology: Pentane-1,5-diamine is studied for its role in biological systems, particularly in the metabolism of amino acids.
Medicine: 2,4,6-Trinitrophenol has been explored for its potential use in pharmaceuticals, although its toxicity limits its applications.
Industry: 2,4,6-Trinitrophenol is used in the manufacture of explosives, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action for these compounds varies based on their chemical structure:
Pentane-1,5-diamine: Acts as a nucleophile in various chemical reactions, targeting electrophilic centers.
2,4,6-Trinitrophenol: Undergoes electrophilic aromatic substitution reactions, where the nitro groups influence the reactivity of the aromatic ring.
Comparison with Similar Compounds
Similar Compounds
Pentane-1,5-diamine: Similar compounds include 1,4-diaminobutane and 1,6-diaminohexane, which have different chain lengths but similar functional groups.
2,4,6-Trinitrophenol: Similar compounds include 2,4-dinitrophenol and 2,6-dinitrophenol, which have fewer nitro groups but similar aromatic structures.
Uniqueness
Pentane-1,5-diamine: Its unique chain length and functional groups make it distinct in its reactivity and applications.
2,4,6-Trinitrophenol: The presence of three nitro groups makes it highly reactive and suitable for use in explosives and other industrial applications.
Properties
CAS No. |
80056-66-2 |
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Molecular Formula |
C17H20N8O14 |
Molecular Weight |
560.4 g/mol |
IUPAC Name |
pentane-1,5-diamine;2,4,6-trinitrophenol |
InChI |
InChI=1S/2C6H3N3O7.C5H14N2/c2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;6-4-2-1-3-5-7/h2*1-2,10H;1-7H2 |
InChI Key |
XUNOLAKMOUZWBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C(CCN)CCN |
Origin of Product |
United States |
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